Ethyl 2,2,4-trifluoro-3-oxobutanoate
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Overview
Description
Ethyl 2,2,4-trifluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H7F3O3. It is also known as ethyl 4,4,4-trifluoro-3-oxobutanoate. This compound is a colorless liquid at room temperature and is known for its high reactivity due to the presence of the trifluoromethyl group. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2,4-trifluoro-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,4-trifluoro-3-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted trifluoromethyl ketones.
Reduction: Formation of ethyl 2,2,4-trifluoro-3-hydroxybutanoate.
Oxidation: Formation of ethyl 2,2,4-trifluoro-3-oxobutanoic acid.
Scientific Research Applications
Ethyl 2,2,4-trifluoro-3-oxobutanoate is extensively used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of ethyl 2,2,4-trifluoro-3-oxobutanoate involves its ability to form stable carbonyl intermediates, which can participate in various chemical reactions. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in many synthetic applications to form carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Ethyl 2,2,4-trifluoro-3-oxobutanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
Ethyl 4,4,4-trifluoroacetoacetate: Similar structure but different reactivity due to the position of the trifluoromethyl group.
Ethyl 2,2,2-trifluoroacetate: Lacks the carbonyl group, resulting in different chemical behavior.
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Contains a diazo group, making it a valuable precursor for the synthesis of heterocycles
This compound stands out due to its versatility in various chemical reactions and its wide range of applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2,2,4-trifluoro-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c1-2-12-5(11)6(8,9)4(10)3-7/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAYIPURRKWDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)CF)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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